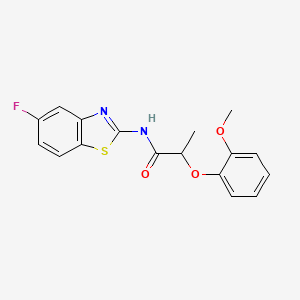![molecular formula C30H26N2O2 B12131974 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone](/img/structure/B12131974.png)
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone is a complex organic compound that belongs to the class of ketones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone typically involves multiple steps, starting with the preparation of the phenyl groups and the piperazine ring. The key steps include:
Formation of Phenyl Groups: The phenyl groups can be synthesized through various methods, such as the Friedel-Crafts alkylation or acylation reactions.
Formation of Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes.
Coupling Reactions: The phenyl groups and the piperazine ring are then coupled together using appropriate coupling agents, such as carbodiimides or phosphonium salts, under controlled conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the ketone group into alcohols.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: The phenyl groups and piperazine ring can interact with specific receptors or enzymes, modulating their activity.
Inhibition of Enzymes: The compound may inhibit certain enzymes, leading to changes in metabolic pathways and cellular processes.
Induction of Apoptosis: In biological systems, the compound may induce programmed cell death (apoptosis) in cancer cells, contributing to its potential anticancer properties.
Comparison with Similar Compounds
4-Phenylphenyl 4-[(4-phenylphenyl)carbonyl]piperazinyl ketone can be compared with other similar compounds, such as:
4-[(4-Phenyl-1-piperazinyl)carbonyl]phenyl acetate: Similar in structure but with an acetate group instead of a ketone group.
4-Phenylphenol: Contains phenyl groups but lacks the piperazine ring and ketone group.
N-Phenylpiperazine: Contains the piperazine ring but lacks the phenyl groups and ketone group.
Properties
Molecular Formula |
C30H26N2O2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
[4-(4-phenylbenzoyl)piperazin-1-yl]-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C30H26N2O2/c33-29(27-15-11-25(12-16-27)23-7-3-1-4-8-23)31-19-21-32(22-20-31)30(34)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-18H,19-22H2 |
InChI Key |
URZIQXFXYDPPML-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-ethyl-4-methyl-N-[5-(propan-2-yl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]quinazolin-2-amine](/img/structure/B12131891.png)

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide](/img/structure/B12131902.png)
![4-methyl-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzenesulfonamide](/img/structure/B12131907.png)


![3-[(3,4-Dimethylphenyl)sulfonyl]-2-imino-1-(3-morpholin-4-ylpropyl)-1,6-dihydr opyridino[1,2-a]pyridino[2,3-d]pyrimidin-5-one](/img/structure/B12131925.png)
![3-amino-1-phenyl-1,4-dihydro-6H-[1,3,5]triazino[1,2-a]quinazolin-6-one](/img/structure/B12131930.png)
![(5Z)-5-{[3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131943.png)
![2-{[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12131945.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3-(furan-2-ylmethyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12131953.png)
![2-({[4-(furan-2-ylmethyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole](/img/structure/B12131954.png)
![3-[(4-Bromophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine](/img/structure/B12131955.png)
